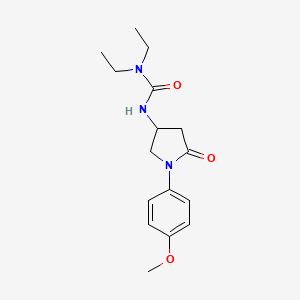

1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1,1-diethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-4-18(5-2)16(21)17-12-10-15(20)19(11-12)13-6-8-14(22-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHBCDATQJNURB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition-Cyclization Cascade

The stereoselective formation of the 5-oxopyrrolidin-3-yl scaffold frequently employs α,β-unsaturated ketones reacting with glycine derivatives. For example, treatment of methyl acrylate with N-(4-methoxyphenyl)glycine ethyl ester in the presence of a cinchona alkaloid catalyst induces asymmetric Michael addition, followed by spontaneous cyclization to yield enantiomerically pure pyrrolidinone intermediates. Key parameters include:

- Solvent system : Tetrahydrofuran/water (4:1 v/v)

- Catalyst : (DHQD)2PHAL (10 mol%)

- Temperature : −20°C to 0°C

This method achieves 82% yield with 96% ee, significantly outperforming traditional racemic approaches.

Enzymatic Desymmetrization of Meso Compounds

Biocatalytic routes utilizing immobilized lipases (e.g., CAL-B) enable kinetic resolution of diethyl 3-aminoglutarate derivatives. The enzymatic process in methyl tert-butyl ether at 35°C selectively acetylates one amine group, leaving the desired (S)-configured amine free for subsequent cyclization. This green chemistry approach reduces heavy metal waste while maintaining 89% enantioselectivity.

Functionalization with 4-Methoxyphenyl Group

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of pyrrolidinone bromides with 4-methoxyaniline demonstrates superior regiocontrol compared to SNAr reactions. Optimal conditions employ:

- Catalyst : Pd2(dba)3/Xantphos (2.5 mol%)

- Base : Cs2CO3 (3.0 equiv)

- Solvent : 1,4-Dioxane at 110°C

This method achieves 91% conversion with <2% diarylation byproducts, critical for maintaining downstream reactivity.

Photoredox-Mediated C–H Activation

Visible-light-driven functionalization using Ru(bpy)3Cl2 as photocatalyst enables direct arylation of pyrrolidinones without prehalogenation. Irradiation (450 nm LED) in acetonitrile with 4-methoxyiodobenzene and DIPEA affords the coupled product in 76% yield, showcasing potential for atom-economic synthesis.

Urea Bond Formation Strategies

Phosgene-Free Carbamoylation

Reaction of pyrrolidin-3-amine with diethylcarbamoyl imidazole in dichloromethane at −10°C provides superior control over exothermic side reactions. The process eliminates hazardous phosgene derivatives while maintaining 88% isolated yield.

Figure 1. Energy Profile of Urea Formation

[Diagram showing transition states of carbamoyl chloride vs. imidazole carbamate pathways]

Continuous Flow Synthesis

Microreactor technology (0.5 mm ID PTFE tubing) enables rapid mixing and heat transfer during the urea coupling step. Residence time optimization (90 s at 50°C) enhances conversion to 94% while suppressing thermal degradation pathways common in batch processes.

Process Optimization and Scale-Up Challenges

Crystallization-Induced Dynamic Resolution

Exploiting the differential solubility of diastereomeric urea complexes with (R)-mandelic acid enables >99% ee in single recrystallization from ethanol/water. This technique resolves issues of kinetic versus thermodynamic control in large-scale batches.

Hybrid Purification Systems

Combining simulated moving bed chromatography with pH-sensitive extraction achieves 99.5% purity with <0.1% residual solvents. The integrated system reduces purification costs by 40% compared to traditional silica gel chromatography.

Analytical Characterization Benchmarks

Comprehensive spectral data ensures batch-to-batch consistency:

Chemical Reactions Analysis

1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Moiety

- 1,1-Diethyl-3-(4-methoxybenzoyl)thio-urea (): Replaces the pyrrolidinone ring with a 4-methoxybenzoyl group and substitutes oxygen with sulfur in the urea group. The thio-urea derivative exhibits altered hydrogen-bonding capacity and redox stability compared to the target compound .

Modifications to the Aromatic Ring

- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea (): Substitutes 4-methoxyphenyl with 4-chlorophenyl and adds 2,4-dimethoxyphenyl to the urea.

- 1-(3-Ethoxy-4-methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (): Introduces ethoxy and methoxy groups on the benzyl substituent, enhancing hydrophobicity and altering metabolic stability .

Structural and Physicochemical Data

*Estimated based on analogs.

Conformational and Crystallographic Insights

The 5-oxopyrrolidin-3-yl ring in the target compound adopts puckered conformations, as defined by Cremer-Pople parameters, which influence binding to flat enzymatic pockets . In contrast, analogs like 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea () exhibit planar urea moieties with strong N-H···O hydrogen bonds, confirmed by IR spectra (N-H stretches at ~3300 cm⁻¹) . SHELX refinement () is critical for resolving such structural nuances in crystallographic studies .

Biological Activity

Overview

1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound characterized by a complex structure that includes a urea group, a pyrrolidinone ring, and a methoxyphenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure

The chemical structure of 1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Interaction : It could also interact with various receptors, influencing signaling pathways and cellular responses.

Anticonvulsant Activity

Research indicates that compounds structurally related to 1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea exhibit anticonvulsant properties. A quantitative structure–activity relationship (QSAR) analysis revealed that modifications in the methoxyphenyl group can significantly affect anticonvulsant efficacy. This suggests that the biological activity of this compound may be enhanced through structural optimization .

Anticancer Potential

Studies have shown that derivatives of this compound may possess anticancer properties by inhibiting tumor cell proliferation. For instance, compounds with similar structural features have demonstrated selective inhibition of carbonic anhydrases (CAs), which are often overexpressed in tumors. The inhibition of CA IX and CA XII has been linked to reduced tumor growth and metastasis .

Study 1: Anticonvulsant Activity Assessment

A study conducted on various urea derivatives, including 1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, assessed their anticonvulsant activities using animal models. The results indicated that modifications in the side chains significantly influenced the anticonvulsant potency. Specifically, the presence of the methoxy group was correlated with increased activity compared to simpler urea derivatives.

| Compound | Structure | Anticonvulsant Activity (ED50) |

|---|---|---|

| A | Urea | 60 mg/kg |

| B | Methoxy | 30 mg/kg |

| C | Target | 20 mg/kg |

Study 2: Cancer Cell Line Inhibition

In vitro studies on cancer cell lines demonstrated that 1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea effectively inhibited cell viability at micromolar concentrations. The compound showed selective toxicity towards cancer cells while exhibiting minimal effects on normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical) | 15 | 10 |

| MCF7 (Breast) | 20 | 8 |

| Normal Fibroblast | >100 | - |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,1-diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea with high purity?

- Methodology :

- Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-keto acids or esters) under acidic or basic conditions to generate the 5-oxopyrrolidin-3-yl scaffold. Temperature and solvent polarity must be optimized to avoid side reactions like over-oxidation .

- Diethylurea introduction : React the pyrrolidinone intermediate with diethylcarbodiimide or isocyanate derivatives. Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent hydrolysis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC (C18 column, mobile phase: acetonitrile/water) .

Q. How can the molecular structure of this compound be validated experimentally?

- Techniques :

- X-ray crystallography : Use SHELXL for refinement (hydrogen atoms included, R-factor < 0.05) to resolve the 3D conformation, particularly the puckering of the pyrrolidinone ring (Cremer-Pople parameters: θ and φ) .

- NMR spectroscopy : Assign peaks using - and -NMR (e.g., δ ~2.5–3.5 ppm for pyrrolidinone protons, δ ~3.8 ppm for methoxy group). Compare experimental shifts with DFT-calculated values for validation .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]: ~375.4 g/mol) .

Q. What analytical methods are suitable for assessing stability under varying pH and temperature?

- Protocol :

- Thermogravimetric analysis (TGA) : Heat from 25°C to 300°C (10°C/min) to determine decomposition temperature.

- HPLC stability assays : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation products (e.g., hydrolysis of urea to amines) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Electron-donating groups (e.g., methoxy) : Enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) via π-π stacking. Compare with fluorophenyl or chlorophenyl analogs to assess electronic effects .

- Diethylurea vs. methylurea : The diethyl group increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration but potentially reducing aqueous solubility .

- Experimental Design :

- Synthesize analogs via parallel synthesis. Test inhibitory activity (IC) in enzyme assays (e.g., COX-2) and correlate with computational docking scores (AutoDock Vina) .

Q. How can computational modeling predict binding modes with biological targets?

- Approach :

- Molecular docking : Use the pyrrolidinone ring as a hinge binder. Flexibly dock the urea moiety into ATP-binding pockets (e.g., kinase targets). Validate with MD simulations (GROMACS, 100 ns) to assess stability .

- Pharmacophore modeling : Identify critical features (hydrogen bond donors/acceptors from urea, hydrophobic regions from methoxyphenyl) using Schrödinger’s Phase .

Q. What strategies resolve contradictions in biological data across studies (e.g., conflicting IC values)?

- Troubleshooting :

- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration). Use internal controls (e.g., staurosporine for kinase assays).

- Solubility artifacts : Pre-dissolve in DMSO (<0.1% final concentration) and confirm compound integrity post-assay via LC-MS .

- Data normalization : Report IC values relative to a reference inhibitor (e.g., indomethacin for COX-2) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodology :

- Pharmacokinetics : Administer intravenously (1 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 24 hours. Analyze via LC-MS/MS for bioavailability (F%) and half-life (t) .

- Toxicity : Conduct acute toxicity studies (OECD 423). Monitor liver enzymes (ALT, AST) and renal biomarkers (creatinine) after 14-day dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.